molecular formula C7H15N5O4 B1678663 L-Name CAS No. 50903-99-6

L-Name

Cat. No. B1678663
CAS RN: 50903-99-6
M. Wt: 233.23 g/mol
InChI Key: KCWZGJVSDFYRIX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-NAME, or N(ω)-nitro-L-arginine methyl ester, is a competitive inhibitor of nitric oxide synthase . It blocks the production of endothelium-derived relaxing factor nitric oxide . Intraperitoneal injection or feeding with L-NAME can cause an increase in blood pressure, along with significant changes in cardiac index, myocardial cell diameter, small artery diameter, and wall thickness .


Synthesis Analysis

L-NAME requires hydrolysis of the methyl ester by cellular esterases to become a fully functional inhibitor . It exhibits some selectivity for inhibition of neuronal and endothelial isoforms . Inhibition of eNOS by L-NAME results in rat hind limb developmental defects through PFKFB3 mediated angiogenetic pathway .


Molecular Structure Analysis

L-NAME has a molecular formula of C7H15N5O4 . Its molecular weight is 233.23 g/mol . The IUPAC name is methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate .


Chemical Reactions Analysis

L-NAME is widely used as an inhibitor of nitric oxide synthase (NOS) activity both in vitro and in vivo . Acute and chronic L-NAME treatment leads to changes in blood pressure and vascular reactivity due to decreased nitric oxide (NO) bioavailability .


Physical And Chemical Properties Analysis

L-NAME is an alpha-amino acid ester, a L-arginine derivative, a N-nitro compound, and a methyl ester . It is a conjugate base of a N(γ)-nitro-L-arginine methyl ester (1+) .

Scientific Research Applications

Neuroprotection in Retinal Damage

L-NAME (N(G)-nitro-L-arginine methyl ester), a neuronal nitric oxide synthase inhibitor, has been shown to protect the retinas of albino rats from light-induced damage. However, it does not protect against retinal degeneration in transgenic rats with P23H and S334ter rhodopsin mutations, suggesting its selective neuroprotective capability in specific contexts (Káldi et al., 2003).

Vascular Health and Disease Studies

L-NAME has been widely used in studies related to endothelial synthesis of nitric oxide. It has been observed to cause arteriosclerotic lesions in coronary microvessels of endothelial nitric oxide synthase-deficient mice, suggesting its involvement in vascular health and disease mechanisms (Suda et al., 2002).

Release of Nitric Oxide and Vasodilation Effects

Interestingly, L-NAME has been found to slowly release nitric oxide from its guanidino nitro group and potentiate mesenteric vasodilation induced by nitrodilators. This finding indicates a more complex role of L-NAME in the vasculature beyond its established use as a nitric oxide synthase inhibitor (Liu et al., 2019).

Effects on Placental Vascularization

In a pharmacological rabbit model of intrauterine growth restriction (IUGR) induced by L-NAME, it has been shown to impact placental vascularization. This application in experimental models helps in understanding placental hypoperfusion and its effects on fetal growth (Tarrade et al., 2013).

Impact on Cardiovascular and Renal Systems

Research on L-NAME has contributed significantly to the understanding of cardiovascular and renal systems. For instance, its administration in rats increases aortic superoxide anion production, influenced by angiotensin II, indicating its role in studying cardiovascular pathophysiology (Kitamoto et al., 2000). Additionally, its role in hypertension induced by nitric oxide synthesis inhibition has been explored, suggesting that this form of hypertension may be partly mediated by renal nerves (Matsuoka et al., 1994).

Future Directions

Research on L-NAME continues to explore its effects and potential applications. For example, one study demonstrated that L-arginine-eNOS-NO pathway is important for rat hind limb development during the late embryonic stage . This could be both a useful animal model and a promising therapeutic treatment for defects of late embryonic developmental hind limbs .

properties

IUPAC Name

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWZGJVSDFYRIX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Name

CAS RN

50903-99-6
Record name NG-Nitro-L-arginine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50903-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NG-Nitroarginine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050903996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-omega-nitro-L-arginine methyl ester
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-NAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55S2QJN2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Name
Reactant of Route 2
L-Name
Reactant of Route 3
Reactant of Route 3
L-Name
Reactant of Route 4
Reactant of Route 4
L-Name
Reactant of Route 5
L-Name
Reactant of Route 6
L-Name

Citations

For This Compound
299,000
Citations
J Kopincová, A Púzserová, I Bernátová - Pharmacological Reports, 2012 - Springer
… Such L-NAME-induced activation has been observed in both NOS expression and activity … the amount of L-NAME. Moreover, feedback activation of NO production by L-NAME seems to …
Number of citations: 167 link.springer.com
RLC Handy, PK Moore - British Journal of Pharmacology, 1998 - Wiley Online Library
… Pretreatment (5–25 mg kg −1 , ip, 30 min before carrageenan, 2% w/v) of animals with L-N G nitro arginine methyl ester (L-NAME; isoform nonselective inhibitor of NOS) or 7-nitro …
Number of citations: 216 bpspubs.onlinelibrary.wiley.com
S Pfeiffer, E Leopold, K Schmidt… - British journal of …, 1996 - Wiley Online Library
… However, neither spontaneous heart rate not left ventricular function were affected by L-NAME in our experiments which suggests that L-NAME, in a concentration that inhibits NOS as …
Number of citations: 288 bpspubs.onlinelibrary.wiley.com
L Paulis, J Zicha, J Kunes, S Hojna, M Behuliak… - Hypertension …, 2008 - nature.com
… L-NAME hypertension has not been intensively researched. We investigated whether spontaneous regression of L-NAME … Male adult Wistar rats were divided into 4 groups: an L-NAME …
Number of citations: 106 www.nature.com
K Tsuchiya, S Tomita, K Ishizawa, S Abe, Y Ikeda… - Nitric Oxide, 2010 - Elsevier
… of nitric oxide synthases in rats by l-NAME results in severe hypertension and progressive kidney … of amelioration of renal injury induced by l-NAME treated rats by treatment of nitrite. …
Number of citations: 54 www.sciencedirect.com
CT Hu, KC Chang, CY Wu… - British journal of …, 1997 - Wiley Online Library
… L-NAME also did not … by L-NAME. Ang remarkably increased Zc, while TPR was moderately elevated. The pattern of haemodynamic changes was different from that following L-NAME. …
Number of citations: 69 bpspubs.onlinelibrary.wiley.com
W Schubert, PG Frank, SE Woodman, H Hyogo… - Journal of Biological …, 2002 - ASBMB
… inhibitor,ie l-NAME. Cav-1-deficient and wild type mice were injected with l-NAME 1 h prior to … 7 shows that the rate of radio-iodinated BSA clearance in l-NAME-treated Cav-1-deficient …
Number of citations: 361 www.jbc.org
O Pechánová, Z Dobešová, J Cejka… - Journal of …, 2004 - journals.lww.com
… to acute L-NAME injection seen in L-NAME hypertensive … dose of L-NAME (150 mg/kg) to L-NAME hypertensive rats at … On the contrary, if L-NAME administration was replaced by …
Number of citations: 95 journals.lww.com
CH Turner, Y Takano, I Owan… - American Journal of …, 1996 - journals.physiology.org
… Nitric oxide inhibitor L-NAME suppresses mechanically … methyl ester (L-NAME; an inhibitor of nitric oxide synthase), and treatment with D-NAME (the less active enantiomer of L-NAME). …
Number of citations: 255 journals.physiology.org
CF Küng, P Moreau, H Takase, TF Lüscher - Hypertension, 1995 - Am Heart Assoc
… ω -nitro-l-arginine methyl ester (L-NAME), L-NAME plus verapamil, or L-NAME plus trandolapril. The response was significantly impaired in the L-NAME group (P<.05) and augmented …
Number of citations: 136 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.